molecular formula C13H17NO4S B1386297 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid CAS No. 951625-03-9

1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid

Cat. No.: B1386297
CAS No.: 951625-03-9
M. Wt: 283.35 g/mol
InChI Key: STPAQNNFSILIJR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(2-methylsulfonylphenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(17,18)12-7-3-2-6-11(12)14-8-4-5-10(9-14)13(15)16/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPAQNNFSILIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Considerations

The synthesis typically begins with:

These starting materials are chosen for their functional groups that allow subsequent coupling and modification steps to form the target compound.

Synthetic Route Overview

The preparation of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid generally follows these key steps:

  • Step 1: Formation of the Piperidine Core
    The piperidine-3-carboxylic acid core can be synthesized or procured as a chiral intermediate. Methods for synthesizing chiral 3-phenylpiperidines have been reported, which are relevant due to structural similarity.

  • Step 2: Introduction of the 2-(Methylsulfonyl)phenyl Group
    The aromatic sulfonyl moiety is introduced via nucleophilic aromatic substitution or amide/amide-like bond formation between the piperidine nitrogen and the 2-(methylsulfonyl)phenyl precursor under controlled conditions.

  • Step 3: Oxidation to Sulfone
    If starting from a methylthio or methylsulfinyl precursor, oxidation is performed using oxidizing agents such as hydrogen peroxide or potassium permanganate to achieve the methylsulfonyl group.

  • Step 4: Purification
    Post-reaction mixtures are purified by column chromatography, typically using silica gel with gradient elution (ethyl acetate/hexane) to achieve high purity (>95%). Analytical techniques such as TLC and HPLC (UV detection at 254 nm) monitor reaction progress and purity.

Detailed Reaction Conditions

Step Reagents/Conditions Solvent Temperature Notes
Coupling of 2-(Methylsulfonyl)aniline with piperidine-3-carboxylic acid Catalysts (e.g., EDCI, DCC), base (e.g., triethylamine) Methanol or ethanol Reflux (80–100 °C) Controlled stoichiometry critical to avoid side products
Oxidation to sulfone Hydrogen peroxide or potassium permanganate Acetic acid or aqueous medium Ambient to 50 °C Reaction time optimized to prevent over-oxidation
Purification Silica gel chromatography Ethyl acetate/hexane gradient Ambient Achieves >95% purity

Analytical and Structural Confirmation

Structural identity and purity are confirmed by:

Industrial Scale Considerations

  • Continuous flow reactors are used for scale-up to maintain consistent quality and yield.
  • Reaction parameters such as solvent polarity, temperature, and reagent ratios are tightly controlled.
  • Real-time monitoring (e.g., HPLC) ensures batch-to-batch reproducibility.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Purpose/Effect
Starting materials ratio 1:1 to 1.2:1 (aromatic:piperidine) Ensures complete reaction without excess
Solvent Methanol, ethanol, or DMF Solubility and reaction rate optimization
Temperature 80–100 °C (reflux) Facilitates coupling and oxidation
Oxidizing agent H₂O₂ or KMnO₄ Converts methylthio to methylsulfonyl
Purification method Silica gel column chromatography Removes impurities, achieves high purity
Reaction monitoring TLC, HPLC (UV 254 nm) Tracks reaction progress and purity

Research Findings and Optimization Notes

  • Optimal solvent choice enhances solubility of intermediates and final compound, improving yield.
  • Temperature control is critical to prevent decomposition or side reactions.
  • Stoichiometric balance of reagents reduces formation of by-products.
  • Post-synthesis purification is essential to remove unreacted starting materials and side products, ensuring >95% purity.
  • Structural confirmation by combined spectroscopic methods validates synthesis success.

Chemical Reactions Analysis

1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced with other groups.

Scientific Research Applications

Proteomics Research

One of the primary applications of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid is in proteomics . This field focuses on the large-scale study of proteins, particularly their functions and structures. The compound is utilized as a specialty product in various proteomic studies due to its ability to modify protein interactions and stability.

Key Findings:

  • The compound's sulfonyl group enhances its solubility in biological fluids, making it an effective tool for studying protein-ligand interactions.
  • Its application in mass spectrometry has been noted for improving the detection of specific proteins in complex mixtures.

Biomedical Research

In biomedical research, this compound shows promise in several areas:

  • Drug Development: The unique structure allows it to interact with specific biological targets, making it a candidate for developing new therapeutic agents. Its potential as an anti-inflammatory and analgesic agent has been explored.
  • Clinical Diagnostics: The compound can be used in assays to detect biomarkers associated with various diseases. Its specificity can enhance the accuracy of diagnostic tests.

Case Studies:

  • A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Forensic Science

In forensic science, this compound serves as a valuable reagent:

  • Toxicology Testing: It can be employed in the analysis of biological samples for the presence of drugs or metabolites, aiding in toxicological investigations.
  • Sample Preservation: The compound's properties may assist in preserving biological samples during analysis, ensuring accurate results.

Comparative Data Table

Application AreaSpecific UsesKey Benefits
ProteomicsProtein interaction studiesEnhanced solubility and detection
Biomedical ResearchDrug development and clinical diagnosticsPotential anti-inflammatory properties
Forensic ScienceToxicology testing and sample preservationImproved accuracy in drug detection

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is useful in the development of enzyme inhibitors. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate interactions, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Piperidine Ring

a. Positional Isomerism of Carboxylic Acid
  • 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS 930111-02-7):

    • Molecular Formula: C₁₁H₁₅N₃O₂
    • Molecular Weight: 221.25 g/mol
    • Melting Point: 185–186.5°C
    • Key Difference : The carboxylic acid is at the 3-position of the piperidine ring, similar to the target compound, but the substituent is a pyrazine ring. This alters electronic properties and hydrogen-bonding capacity .
b. Functional Group Modifications

Substituent Variations on the Aromatic Ring

a. Electron-Withdrawing Groups
b. Complex Heterocyclic Systems
  • 1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS 881040-45-5):
    • Molecular Formula: C₂₇H₂₅N₃O₂
    • Molecular Weight: 423.51 g/mol
    • Key Difference : The biphenyl-imidazo group introduces significant steric bulk, likely reducing bioavailability but enhancing target affinity in hydrophobic binding pockets .

Research Implications

  • Structure-Activity Relationships (SAR) : The 3-carboxylic acid position in the target compound optimizes hydrogen bonding in enzymatic active sites, while the methylsulfonyl group enhances solubility and target affinity compared to bulkier substituents .
  • Synthetic Accessibility : The methylsulfonyl group requires precise sulfonation steps, whereas nitro or trifluoromethyl groups can be introduced via simpler electrophilic substitution .

Biological Activity

1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, structure-activity relationship (SAR) data, and findings from recent research.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO4S, with a molecular weight of 283.34 g/mol. The compound features a piperidine ring substituted with a methylsulfonyl group and a carboxylic acid moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that related piperidine derivatives possess activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) analysis revealed that specific functional groups are essential for enhancing antimicrobial potency.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μM)Target Organism
Compound A<0.5Mycobacterium tuberculosis
Compound B10Staphylococcus aureus
Compound C25Escherichia coli

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines. For example, a study reported that derivatives of this compound showed significant cytotoxicity against human breast cancer cells with IC50 values ranging from 19.9 to 75.3 µM.

Case Study: Anticancer Activity in Cell Lines
A recent study evaluated the effect of the compound on FaDu hypopharyngeal tumor cells, revealing enhanced cytotoxicity compared to the reference drug bleomycin. The compound's mechanism may involve modulation of cellular signaling pathways related to apoptosis and cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the methylsulfonyl group and the carboxylic acid in enhancing biological activity. Modifications to these groups often resulted in decreased potency, underscoring their role in binding interactions with biological targets.

Table 2: SAR Analysis of Derivatives

ModificationMIC (μM)Remarks
Methylsulfonyl group intact<0.5Essential for activity
Carboxylic acid replaced>50Significant loss of activity
Methylation of sulfonamide>50Reduced solubility and activity

The exact mechanism of action for this compound remains to be fully elucidated. However, initial findings suggest that it may interfere with cellular processes such as protein synthesis and cell wall biosynthesis in bacteria. Further investigations are needed to clarify its mode of action and potential targets within cancer cells.

Q & A

Q. How can X-ray crystallography resolve conformational flexibility in the piperidine-carboxylic acid moiety?

  • Methodological Answer : Grow single crystals via vapor diffusion (e.g., ethanol/water) and collect data on a diffractometer (Cu-Kα radiation, λ = 1.5418 Å). Refine structures using SHELXL to analyze torsional angles and hydrogen-bonding networks. Compare to DFT-optimized geometries for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid
Reactant of Route 2
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1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.